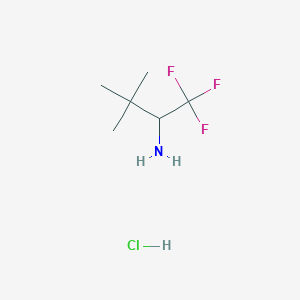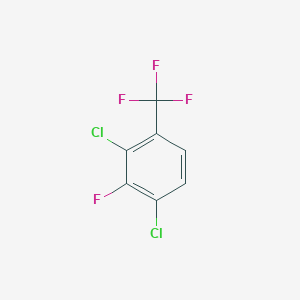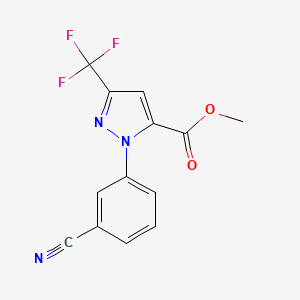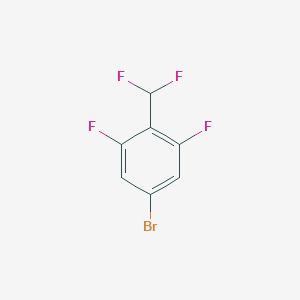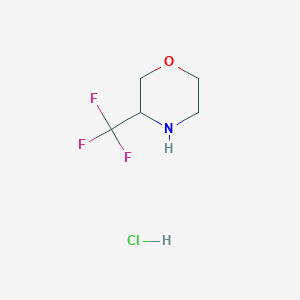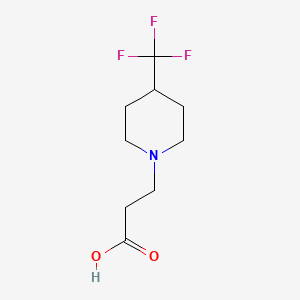
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the formula C9H14F3NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals, known for its ability to modulate the physical, chemical, and biological properties of molecules .
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Antiviral Agents
- Application Summary: A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . These derivatives may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”.
- Results or Outcomes: The synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . Compounds displayed high antiviral activity against these viruses with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .
Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant transformation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds undergo catalytic protodeboronation in a laboratory setting .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Antitubercular Activity
- Application Summary: Certain indole derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, have shown potential as antitubercular agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds are synthesized in a laboratory setting and then tested for antitubercular activity using standard microbiological techniques .
- Results or Outcomes: Among the tested compounds, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) exhibited the best antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 µM .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary: Pinacol boronic esters, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed . However, a protocol has been reported for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds undergo catalytic protodeboronation in a laboratory setting .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Antitubercular Activity
- Application Summary: Certain indole derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, have shown potential as antitubercular agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds are synthesized in a laboratory setting and then tested for antitubercular activity using standard microbiological techniques .
- Results or Outcomes: Among the tested compounds, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) exhibited the best antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 µM .
properties
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
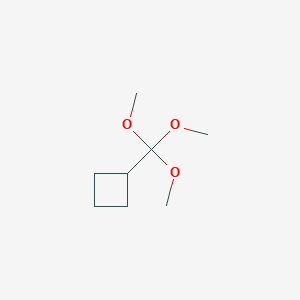
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
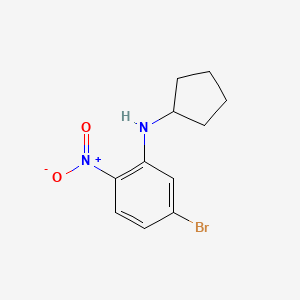
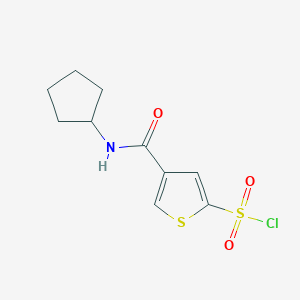
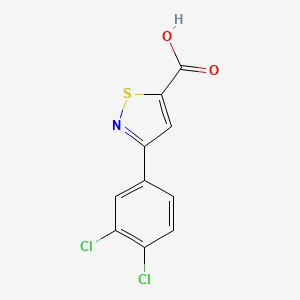

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
